
2-Chloro-6-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Chloro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully controlled to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Acylation: Lewis acids like aluminum chloride (AlCl3) are used as catalysts in Friedel-Crafts acylation reactions.
Major Products:
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Acylation Reactions: The major products are aromatic compounds with the 2-Chloro-6-(trifluoromethyl)benzoyl group attached.
Scientific Research Applications
Organic Synthesis
2-Chloro-6-(trifluoromethyl)benzoyl chloride serves as an important intermediate in organic synthesis. Its reactive nature enables it to participate in various chemical reactions, including:
- Acylation Reactions : It is used to introduce the benzoyl group into different substrates, facilitating the synthesis of complex organic molecules.
- Synthesis of Pharmaceuticals : This compound is utilized in the preparation of various pharmaceuticals, particularly those requiring specific functional groups for biological activity. For instance, it has been employed in synthesizing anti-cancer agents and other therapeutic compounds.
Agrochemical Applications
The compound is also relevant in the field of agrochemicals, where it is used as an intermediate for synthesizing herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting agrochemical products, making them more effective against target pests and weeds .
Fluorinated Compounds Production
This compound plays a crucial role in producing fluorinated derivatives, such as fluoro-chitin derivatives. These derivatives have potential applications in materials science and biochemistry due to their unique properties influenced by fluorination .
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing novel antiviral agents. The compound's ability to form stable intermediates allowed for efficient pathways to complex antiviral molecules that exhibited significant efficacy against viral infections.
Case Study 2: Development of Herbicides
Research focused on developing new herbicides highlighted the effectiveness of this compound as a key intermediate. The resulting herbicides showed improved selectivity and potency compared to existing products, showcasing the compound's importance in agrochemical innovation.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl moiety into target molecules.
Comparison with Similar Compounds
2-Chloro-6-fluorobenzoyl chloride: Similar in structure but with a fluorine atom instead of the trifluoromethyl group.
2-(Trifluoromethyl)benzoyl chloride: Lacks the chlorine atom at the second position.
2-Chlorobenzoyl chloride: Lacks the trifluoromethyl group.
Uniqueness: 2-Chloro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group significantly increases the compound’s electrophilicity, making it a more potent acylating agent compared to its analogs.
Biological Activity
2-Chloro-6-(trifluoromethyl)benzoyl chloride is an aromatic compound with significant biological activity, primarily due to its unique chemical structure that includes a chloro and a trifluoromethyl group. This compound is increasingly recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C₈H₃ClF₃O
- Molecular Weight : 243.01 g/mol
The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent in various chemical reactions.
The biological activity of this compound primarily involves its reactivity as an acylating agent. It interacts with nucleophiles to form acylated products, which can modify biomolecules such as proteins and enzymes. The trifluoromethyl group significantly increases the compound’s electrophilicity, thus enhancing its reactivity and potential biological effects .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. Its structural similarity to other biologically active compounds allows it to serve as a lead compound in drug design.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound may have similar potential .
Case Studies
- Antiproliferative Potency : A study evaluating related compounds found that those containing α-bromoacryloylamides exhibited antiproliferative potency that was 10–100 times greater than their amino counterparts. This suggests that modifications to the benzoyl structure can enhance biological activity .
- Enzyme Interaction : Another research highlighted the interaction of trifluoromethyl-substituted benzoyl chlorides with specific enzymes involved in cancer metabolism, demonstrating their potential as therapeutic agents .
Toxicity and Safety
While this compound shows promising biological activity, it is also associated with toxicity concerns. Exposure can lead to respiratory distress and irritation of mucous membranes. Chronic exposure may result in long-term respiratory issues . Therefore, handling this compound requires appropriate safety measures.
Comparative Analysis
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential anticancer and enzyme inhibition |
2-Chloro-6-fluorobenzoyl chloride | Structure | Similar reactivity but less potent |
2-(Trifluoromethyl)benzoyl chloride | Structure | Lacks chlorine at the second position |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-chloro-6-(trifluoromethyl)benzoyl chloride?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. For example, 2-chloro-6-(trifluoromethyl)benzoic acid can react with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. A common procedure involves dissolving the acid in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), followed by refluxing with SOCl₂ for 3–6 hours. The reaction is monitored by TLC or GC-MS, and excess reagents are removed under reduced pressure .
- Key Reaction :
2-Cl-6-CF₃-C₆H₃-COOH + SOCl₂ → 2-Cl-6-CF₃-C₆H₃-COCl + SO₂↑ + HCl↑
Q. How should researchers purify and store this compound to ensure stability?
- Methodological Answer : Purification is achieved via fractional distillation under reduced pressure (e.g., 16 mmHg, bp 84–85°C) due to its sensitivity to moisture. Storage requires an inert atmosphere (argon/nitrogen) in airtight, moisture-resistant containers at room temperature. Avoid exposure to light and humidity to prevent decomposition into benzoic acid derivatives .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 243.01) .
- Infrared (IR) : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. The compound is corrosive (Risk Phrase R34) and lachrymatory. Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, CF₃) influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing Cl (position 2) and CF₃ (position 6) groups activate the acyl chloride toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. However, steric hindrance from the CF₃ group may slow reactions with bulky nucleophiles. Kinetic studies using UV-Vis or in situ IR can quantify reaction rates with amines or alcohols .
Q. How can regioselectivity be controlled in reactions involving this compound?
- Methodological Answer : The meta-directing CF₃ and ortho/para-directing Cl groups create competing electronic effects. For electrophilic aromatic substitution (e.g., nitration), the Cl dominates, directing incoming electrophiles to the para position. Computational modeling (DFT) or Hammett plots can predict regioselectivity .
Q. What strategies mitigate side reactions (e.g., hydrolysis) during coupling reactions?
- Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture. For amide formation, pre-activate the acyl chloride with Hünig’s base (DIPEA) to stabilize reactive intermediates. Monitor reaction progress via LC-MS to optimize stoichiometry and time .
Q. How do structural analogs (e.g., 4-CF₃ or 3-Cl derivatives) compare in synthetic applications?
- Methodological Answer : Analog studies show that 2-Cl-6-CF₃ derivatives exhibit higher thermal stability (TGA decomposition >200°C) but lower solubility in polar solvents compared to 4-CF₃ isomers. Comparative X-ray crystallography reveals differences in molecular packing due to steric effects .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(8(11,12)13)6(5)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPUACVHATTXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258569 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-44-5 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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